molecular formula C18H20N2O2S B2966680 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903096-31-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2966680
CAS No.: 1903096-31-0
M. Wt: 328.43
InChI Key: HXJDNUGRRITHCB-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyclohexene ring, a thiazole group, and a benzamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of cyclohex-1-ene with ethylamine to form N-(2-cyclohex-1-en-1-yl)ethylamine, which is then reacted with 4-(1,3-thiazol-2-yloxy)benzoyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts and specific reaction conditions to optimize the production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

  • Reduction: Reduction reactions may lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can occur at various positions on the benzamide ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced analogs with different functional groups.

  • Substitution: Substituted benzamide derivatives with various substituents.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules. Biology: It may have potential biological activity, making it useful in studying biochemical pathways and interactions. Medicine: The compound could be explored for its therapeutic properties, potentially leading to the development of new drugs. Industry: Its unique structure may find applications in material science and as an intermediate in the production of other chemicals.

Mechanism of Action

The exact mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.

Molecular Targets and Pathways:

  • The compound may bind to receptors or enzymes, modulating their activity.

  • It could affect signaling pathways involved in cellular processes.

Comparison with Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

  • N-(cyclohex-1-en-1-yl)-2-(pyrrolidin-1-yl)cyclohex-1-ene-1-carboxamide

Uniqueness: N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities and applications for this intriguing molecule.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17(19-11-10-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-18-20-12-13-23-18/h4,6-9,12-13H,1-3,5,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJDNUGRRITHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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